An In-depth Technical Guide to Methyl 2-methylbenzo[d]oxazole-6-carboxylate
An In-depth Technical Guide to Methyl 2-methylbenzo[d]oxazole-6-carboxylate
CAS Number: 136663-23-5
This technical guide provides a comprehensive overview of Methyl 2-methylbenzo[d]oxazole-6-carboxylate, a heterocyclic organic compound of interest to researchers, scientists, and professionals in the field of drug development. While specific data for this compound is limited in publicly available literature, this document extrapolates information from closely related benzoxazole derivatives to provide insights into its synthesis, potential biological activities, and relevant experimental protocols.
Chemical and Physical Properties
Methyl 2-methylbenzo[d]oxazole-6-carboxylate is characterized by a benzoxazole core, which consists of a fused benzene and oxazole ring. The structure features a methyl group at the 2-position and a methyl carboxylate group at the 6-position.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.19 g/mol | [1] |
| Physical Form | Solid | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
| InChI Key | CIGMBXJEQUHKPR-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)C1=CC2=C(C=C1)N=C(C)O2 | [1] |
Synthesis
A plausible synthetic route for Methyl 2-methylbenzo[d]oxazole-6-carboxylate can be devised based on established methods for analogous benzoxazole derivatives. A common and effective method involves the condensation and cyclization of an appropriately substituted o-aminophenol with a carboxylic acid or its derivative.
Proposed Synthetic Pathway:
The synthesis would likely start from methyl 4-amino-3-hydroxybenzoate and acetic anhydride.
Caption: Proposed synthesis workflow for Methyl 2-methylbenzo[d]oxazole-6-carboxylate.
Detailed Experimental Protocol (Hypothetical):
This protocol is adapted from general procedures for the synthesis of 2-substituted benzoxazoles.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-amino-3-hydroxybenzoate (1 equivalent) in a suitable solvent such as glacial acetic acid.
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Reagent Addition: Add acetic anhydride (1.1 equivalents) to the solution.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Purification: The precipitated solid can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Potential Biological Activities
Antimicrobial and Antifungal Activity:
Many 2-substituted benzoxazole derivatives have demonstrated significant activity against a spectrum of bacteria and fungi.[7] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Anti-inflammatory and Analgesic Activity:
Certain benzoxazole derivatives are known to possess anti-inflammatory and analgesic properties.[5] These effects are often mediated through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
Anticancer Activity:
The benzoxazole nucleus is a key structural component in several anticancer agents.[4] The proposed mechanisms of action for some of these compounds involve the inhibition of kinases, topoisomerases, or the induction of apoptosis.
Caption: Potential biological activities of Methyl 2-methylbenzo[d]oxazole-6-carboxylate.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the potential biological activities of Methyl 2-methylbenzo[d]oxazole-6-carboxylate, based on standard assays used for similar compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method):
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Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.
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Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.
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Inoculation: Inoculate each well with the microbial suspension.
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Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
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Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anti-inflammatory Assay (COX Inhibition Assay):
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Enzyme and Substrate Preparation: Prepare solutions of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes and their substrate, arachidonic acid.
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Incubation with Test Compound: Pre-incubate the enzymes with various concentrations of the test compound.
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Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
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Measurement of Prostaglandin Production: Quantify the production of prostaglandins (e.g., PGE₂) using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).
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Calculation of IC₅₀: Determine the concentration of the test compound that causes 50% inhibition of enzyme activity (IC₅₀).
In Vitro Cytotoxicity Assay (MTT Assay):
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Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
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Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
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Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
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Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculation of IC₅₀: Determine the concentration of the test compound that causes a 50% reduction in cell viability (IC₅₀).
Potential Signaling Pathway Involvement
Given the reported anticancer activities of many benzoxazole derivatives, a potential mechanism of action could involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, and survival.
Caption: A potential signaling pathway (PI3K/Akt/mTOR) that could be modulated by benzoxazole derivatives.
Disclaimer: The information presented in this guide, particularly concerning biological activities, experimental protocols, and signaling pathways, is based on data from structurally related benzoxazole compounds. Further experimental validation is required to confirm these properties for Methyl 2-methylbenzo[d]oxazole-6-carboxylate. This document is intended for research and informational purposes only.
References
- 1. Methyl 2-methylbenzo[d]oxazole-6-carboxylate | 136663-23-5 [sigmaaldrich.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
